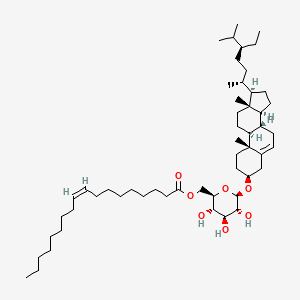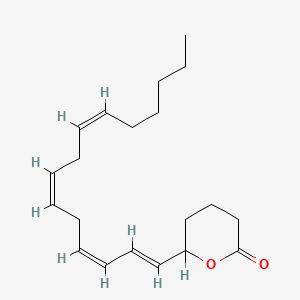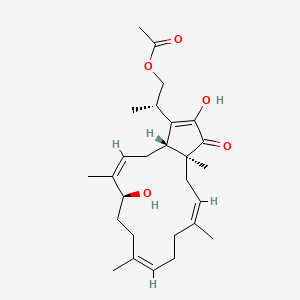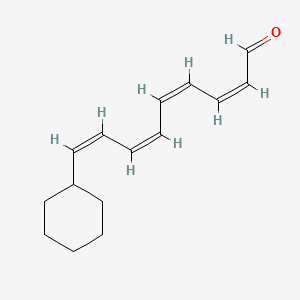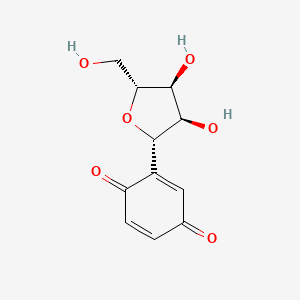![molecular formula C16H14Cl2N2O B1238694 1-[(2,4-dichlorophenyl)methyl]-3-[(E)-2-phenylethenyl]urea](/img/structure/B1238694.png)
1-[(2,4-dichlorophenyl)methyl]-3-[(E)-2-phenylethenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,4-dichlorophenyl)methyl]-3-(2-phenylethenyl)urea is a dichlorobenzene.
Aplicaciones Científicas De Investigación
Nitrosated Urea Pesticide Metabolites and Clastogenicity
Nitrosated urea derivatives, including variants of the specified compound, were studied for their clastogenic effects, demonstrating significant chromosomal aberrations and sister-chromatid exchanges in V79-E cells. This research highlights the potential genotoxicity of these compounds (Thust, Mendel, Schwarz, & Warzok, 1980).
Inhibition of Translation Initiation in Cancer Therapy
Symmetrical N,N'-diarylureas, closely related to the compound , were found to activate eIF2α kinase, leading to inhibition of cancer cell proliferation. The study of non-symmetrical hybrid ureas suggests their potential as anti-cancer agents (Denoyelle, Chen, Chen, Wang, Klosi, Halperin, Aktas, & Chorev, 2012).
Synthesis and Antitumor Activity of Thiazolyl Urea Derivatives
1-(2,4-dichlorophenyl) urea derivatives were synthesized and showed promising antitumor activities. This research provides insights into the potential medicinal applications of such compounds (Ling, Xin, Zhong, & Jian‐xin, 2008).
Inhibition of Chitin Synthesis in Insecticides
Compounds structurally similar to 1-[(2,4-dichlorophenyl)methyl]-3-[(E)-2-phenylethenyl]urea have been found to inhibit chitin synthesis in insects, demonstrating their potential as effective insecticides (Deul, Jong, & Kortenbach, 1978).
Antiangiogenic Properties in Cancer Therapeutics
1-Aryl-3-(2-chloroethyl) ureas have shown significant cytotoxicity against cancer cell lines, with some compounds exhibiting potent antiangiogenic activity, highlighting their potential as cancer therapeutics (Gaudreault, Lacroix, Pagé, & Joly, 1988).
Accelerating Epoxy/Dicyandiamide Systems
Ureas, including those related to the specified compound, were found to accelerate epoxy/dicyandiamide systems. This research indicates potential applications in materials science (Fei, 2013).
Propiedades
Fórmula molecular |
C16H14Cl2N2O |
|---|---|
Peso molecular |
321.2 g/mol |
Nombre IUPAC |
1-[(2,4-dichlorophenyl)methyl]-3-[(E)-2-phenylethenyl]urea |
InChI |
InChI=1S/C16H14Cl2N2O/c17-14-7-6-13(15(18)10-14)11-20-16(21)19-9-8-12-4-2-1-3-5-12/h1-10H,11H2,(H2,19,20,21)/b9-8+ |
Clave InChI |
RVLWPOYDLHJPLJ-CMDGGOBGSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/NC(=O)NCC2=C(C=C(C=C2)Cl)Cl |
SMILES |
C1=CC=C(C=C1)C=CNC(=O)NCC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)C=CNC(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-3-hydroxy-2-phenylpropanoic acid [(1R,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1238612.png)
![(R)-[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1238614.png)

![2-[1-Carbamoyl-2-(5-nitrofurfurylidene)hydrazino]acetic acid](/img/structure/B1238616.png)
